N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide
Description
Contextual Significance of Chiral N-Acetamide Derivatives in Modern Synthetic Strategies
Chiral N-acetamide derivatives are integral components in asymmetric synthesis, serving various roles as chiral auxiliaries, ligands, and precursors to valuable chiral amines. francis-press.comacs.org The acetamide (B32628) functional group, while simple, imparts specific and useful properties to a molecule. The N-acetylation of amines is a fundamental transformation in organic chemistry, often used as a protecting group strategy or to modify the chemical properties of the parent amine. researchgate.net
The presence of the amide bond introduces conformational rigidity due to the partial double-bond character of the C-N bond. This structural constraint is crucial in asymmetric catalysis, where a well-defined three-dimensional structure is necessary to create a selective chiral environment around a metal center or reactive site. The amide's carbonyl oxygen and N-H proton can act as hydrogen bond donors and acceptors or as coordination sites for metal catalysts, making them key features in the design of bidentate and polydentate ligands. nih.govmdpi.comresearchgate.net
Furthermore, the N-acyl group in enamines has been shown to play a key role in enhancing both the regioselectivity and enantioselectivity in nickel-hydride catalyzed hydroarylation reactions, leading to the synthesis of enantioenriched benzylamines. nih.gov Chiral amines and their corresponding amide derivatives are considered privileged motifs found in a vast number of pharmacologically active molecules. francis-press.comnih.gov Asymmetric catalysis is one of the most efficient methods for synthesizing these chiral organic molecules, and the development of new chiral ligands and auxiliaries containing the N-acetamide moiety is a continuous area of research. francis-press.comfrontiersin.org
To illustrate the impact of the chiral amide structure on catalytic performance, the following table presents data from related systems where amide-containing ligands have been used in asymmetric transformations.
| Catalyst/Ligand Type | Reaction Type | Substrate | Enantiomeric Excess (ee) | Yield (%) |
| Rhodium-NHC-Amide Complex | Asymmetric Transfer Hydrogenation | Ketones | High (unspecified) | High (unspecified) |
| Iridium-Phosphine-Phosphoramidite | Asymmetric Hydrogenation | N-Aryl Imines | Good to Excellent | Not specified |
| Copper-Bis(oxazoline) | Asymmetric Alkylation | Isatin-derived Ketimines | 96-98% | 69-84% |
| Nickel-Bis-imidazoline | Asymmetric Hydroarylation | N-acyl Enamines | High (unspecified) | Not specified |
This table is illustrative and compiles data from various studies on amide-containing chiral ligands to demonstrate their general effectiveness. acs.orgmdpi.comnih.govfrontiersin.org
Overview of Bi(cyclopentane) Scaffolds in Stereoselective Applications
A molecular scaffold is the core structure of a molecule, and its geometry is fundamental to its function, especially in stereoselective applications. The bi(cyclopentane) scaffold, consisting of two directly bonded cyclopentane (B165970) rings, represents a rigid and sterically defined framework. The utility of strained ring systems, including those containing cyclopentane, is well-established for creating diverse molecular scaffolds. nih.gov While bicyclo[2.1.0]pentanes (housanes) and bicyclo[1.1.1]pentanes (BCPs) are more extensively studied examples of strained cyclopentane-containing systems, the principles of rigidity and defined stereochemistry apply to the bi(cyclopentane) core as well. acs.orgacs.org
The fixed spatial arrangement of substituents on a rigid scaffold like bi(cyclopentane) is a critical design element for chiral ligands and auxiliaries. This rigidity minimizes conformational ambiguity, allowing for more predictable and effective transfer of chirality from the ligand to the product of a catalyzed reaction. The cyclopentane ring itself is a common motif in valuable spirocyclic compounds and other complex molecular frameworks where high levels of stereocontrol are essential. nih.gov For instance, organocascade reactions have been developed to construct spirooxindole-fused cyclopentanes with excellent stereochemical outcomes. nih.gov
The performance of ligands in asymmetric catalysis is heavily influenced by the steric and electronic properties of the scaffold. The bi(cyclopentane) framework provides a non-planar, chiral backbone that can create a well-defined pocket around a metal center, thereby dictating the facial selectivity of substrate approach. The development of synthetic methods to access such scaffolds is an active area of research, as they serve as valuable intermediates for candidates with biomedical or catalytic purposes. mdpi.com
The following table illustrates how different cyclic scaffolds can influence the outcome of stereoselective reactions, highlighting the importance of the core structure.
| Scaffold/Ligand Type | Reaction Type | Stereochemical Outcome |
| Chiral Bifunctional Catalyst | Organocascade Michael/Spirocyclization | Spirooxindole-fused cyclopentanes with excellent stereoselectivity |
| Rhodium/Gold Catalysts | Cycloaddition | Highly functionalized bicyclo[2.1.0]pentanes (housanes) |
| NHC-Catalyzed System | Multicomponent Allylic Alkylation | α-chiral 1,3-difunctionalized bicyclo[1.1.1]pentanes with excellent regio- and enantioselectivity |
This table provides examples of stereoselective syntheses involving cyclopentane-containing scaffolds to illustrate the role of the core framework in achieving high selectivity. acs.orgacs.orgnih.gov
Research Rationale and Objectives for N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide Investigation
The rationale for investigating the specific compound this compound stems from the strategic combination of its two key components, as discussed in the preceding sections. The fusion of a chiral N-acetamide functional group with a rigid bi(cyclopentane) scaffold presents a compelling opportunity to develop a novel molecular tool for asymmetric synthesis.
Research Rationale: The primary motivation is the hypothesis that this compound can serve as a precursor to a new class of chiral ligands or as a chiral auxiliary. The bi(cyclopentane) core is expected to provide a robust and sterically defined chiral backbone, while the acetamide group offers a versatile chemical handle for further modification or for direct coordination to a metal center. The combination could lead to catalysts with unique stereochemical-inducing properties, potentially offering advantages in reactions where existing ligands are suboptimal. The inherent chirality and rigidity of the scaffold could create a unique chiral pocket, influencing the enantioselectivity of catalytic transformations.
Research Objectives: A systematic investigation of this compound would logically proceed with the following objectives:
Synthesis and Characterization:
To develop an efficient and stereoselective synthetic route to obtain enantiomerically pure this compound.
To fully characterize the compound's structure and stereochemistry using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Derivatization and Ligand Synthesis:
To explore the chemical reactivity of the acetamide group and the bi(cyclopentane) scaffold for further functionalization.
To convert the parent compound into a range of potential ligands, such as chiral phosphines, N-heterocyclic carbenes (NHCs), or other coordinating species, by modifying or replacing the acetamide group. nih.govmdpi.com
Application in Asymmetric Catalysis:
To screen the newly synthesized ligands in a variety of benchmark transition-metal-catalyzed asymmetric reactions, such as hydrogenation, allylic substitution, or cross-coupling reactions. acs.orgacs.org
To evaluate the performance of this compound or its derivatives as a chiral auxiliary in stereoselective transformations.
Structure-Activity Relationship Studies:
To correlate the structural features of the ligands and auxiliaries with their catalytic activity and the observed stereoselectivity.
To use computational modeling to understand the transition states of the catalyzed reactions and to rationalize the origins of the enantioselectivity, guiding future ligand design.
By pursuing these objectives, the chemical community can determine the practical utility of this novel molecular architecture and expand the toolkit available for the synthesis of enantiopure compounds.
An exploration into the synthesis of this compound reveals a landscape of intricate organic chemistry, focusing on the strategic construction of its unique bicyclopentyl (B158630) core and the stereocontrolled introduction of its acetamide functionality. This article delves into the synthetic methodologies, from retrosynthetic analysis to conventional and stereoselective approaches, that underpin the creation of this complex molecule.
Structure
3D Structure
Properties
CAS No. |
61423-37-8 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(2-cyclopentylcyclopentyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-9(14)13-12-8-4-7-11(12)10-5-2-3-6-10/h10-12H,2-8H2,1H3,(H,13,14) |
InChI Key |
VDIIDFITBLHLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC1C2CCCC2 |
Origin of Product |
United States |
Stereochemical Investigations of N 1,1 Bi Cyclopentane 2 Yl Acetamide
Stereochemical Stability and Chirality Maintenance Studies:Information regarding the stereochemical stability and potential for racemization of N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide is not available.
To provide a scientifically accurate and informative article, specific studies focusing on this compound are necessary. Without such dedicated research, any attempt to generate content for the requested outline would be speculative and would not meet the required standard of providing detailed, factual research findings.
Mechanistic Probes and Reaction Pathways Involving N 1,1 Bi Cyclopentane 2 Yl Acetamide
Role as an Intermediate or Building Block in Complex Synthetic Sequences
While specific industrial or multi-step synthetic applications of N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide are not widely reported, its structure lends itself to potential use as a specialized building block. The bi(cyclopentane) core provides a rigid, sterically defined scaffold. The acetamide (B32628) group can be a precursor to a primary amine or can be involved in further functionalization.
Potential Synthetic Applications:
Chiral Ligand Synthesis: If prepared in an enantiomerically pure form, the amine derived from the hydrolysis of this compound could serve as a precursor to chiral ligands for asymmetric catalysis. The bulky bi(cyclopentane) backbone could create a unique steric environment around a metal center.
Pharmaceutical Scaffolds: The lipophilic and rigid nature of the bi(cyclopentane) unit could be incorporated into pharmacologically active molecules to enhance binding affinity or to control conformation.
Materials Science: The defined three-dimensional structure could be valuable in the synthesis of polymers or molecular materials with specific conformational properties.
Mechanistic Aspects of Transformations in which this compound Participates as a Substrate
The reactivity of this compound is primarily dictated by the acetamide functional group.
Hydrolysis of the Amide Bond: The most fundamental transformation is the hydrolysis of the acetamide to yield [1,1'-bi(cyclopentan)]-2-amine and acetic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen of the acetamide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release acetic acid and the protonated amine.
Base-Catalyzed Mechanism: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid.
A hypothetical reaction scheme is presented below:
| Reactant | Reagents and Conditions | Major Products |
| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ | [1,1'-Bi(cyclopentan)]-2-amine, Acetic Acid |
| This compound | HCl, H₂O, Δ | [1,1'-Bi(cyclopentan)]-2-ammonium salt, Acetic Acid |
Reduction of the Amide: The amide group can be reduced to the corresponding ethylamine (B1201723) derivative using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial complexation of the lithium cation with the carbonyl oxygen, followed by the nucleophilic attack of the hydride ion on the carbonyl carbon. The resulting intermediate undergoes further reduction to yield the amine.
Kinetic Studies of Reactions Influenced by this compound
There is a notable absence of specific kinetic data in the peer-reviewed literature for reactions involving this compound. However, general principles allow for predictions regarding the kinetics of its reactions.
For the hydrolysis of the amide, the reaction rate would be expected to be influenced by several factors:
Steric Hindrance: The bulky [1,1'-bi(cyclopentane)]-2-yl group adjacent to the amide functionality would likely decrease the rate of both acid- and base-catalyzed hydrolysis compared to less sterically hindered amides. The approach of the nucleophile (water or hydroxide) to the carbonyl carbon would be impeded.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing more molecules with the necessary activation energy.
Concentration of Catalysts: The rate of hydrolysis would be dependent on the concentration of the acid or base catalyst.
A hypothetical kinetic study of the base-catalyzed hydrolysis might yield a rate law of the following form:
Rate = k[this compound][OH⁻]
Where 'k' is the rate constant. The value of 'k' would be expected to be smaller than that for a simple secondary acetamide like N-ethylacetamide due to the steric effects mentioned.
In-Depth Analysis of this compound in Advanced Organic Synthesis
The field of organic synthesis continually seeks novel molecules that can serve as effective tools for creating complex, stereochemically defined structures. Among these, chiral compounds that can act as ligands, auxiliaries, or key reagents are of paramount importance. This article focuses on the chemical compound this compound, exploring its theoretical and potential applications in various facets of modern synthetic chemistry, based on the established roles of structurally similar chiral molecules.
Advanced Structural and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular mass of N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide (Chemical Formula: C₁₂H₂₁NO) and to analyze its fragmentation patterns. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.
The expected monoisotopic mass of this compound is 195.1623 u. An HRMS analysis would be expected to confirm this value, thereby verifying the compound's elemental composition.
The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. For this compound, fragmentation would likely occur at the weakest bonds. Key fragmentation pathways would be predicted based on the functional groups present:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. This could lead to the loss of a cyclopentyl radical or fragmentation within the bicyclopentane ring system.
Amide Bond Cleavage: The amide bond itself can cleave, although this is often less favorable. More common is the McLafferty rearrangement if a transferable gamma-hydrogen is available, though this is not prominent for this specific structure.
Bicyclopentane Ring Fragmentation: The saturated bicyclopentane structure would likely undergo fragmentation through the loss of stable alkene fragments (e.g., ethene, C₂H₄) after initial ring-opening, a characteristic fragmentation pattern for cycloalkanes. docbrown.info Cleavage at the junction of the two cyclopentyl rings is also a probable fragmentation pathway.
A hypothetical data table for the major fragments is presented below.
Table 1: Predicted Major Fragments in High-Resolution Mass Spectrometry
| Predicted m/z | Possible Fragment Formula | Description of Loss |
|---|---|---|
| 195.1623 | [C₁₂H₂₁NO]⁺ | Molecular Ion (M⁺) |
| 152.1388 | [C₁₀H₁₈N]⁺ | Loss of acetyl group (CH₃CO) |
| 136.1436 | [C₁₀H₁₈]⁺ | Loss of acetamide (B32628) group |
| 126.1100 | [C₈H₁₂N]⁺ | Cleavage of one cyclopentyl ring |
| 69.0704 | [C₅H₉]⁺ | Cyclopentyl cation |
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 2D-NMR, Solid-State NMR, NOESY/COSY)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed three-dimensional structure and connectivity of a molecule in solution or in the solid state.
2D-NMR (COSY and NOESY):
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling through bonds, typically over two to three bonds. This would be crucial for tracing the connectivity of protons within each cyclopentyl ring and confirming the attachment point of the acetamide group. Cross-peaks would be expected between adjacent methylene (B1212753) (CH₂) protons and between the methine (CH) proton at the 2-position and its neighbors.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. scielo.org.co This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the two cyclopentyl rings and the conformation of the acetamide substituent. Cross-peaks would indicate spatial proximity, helping to define the molecule's preferred conformation in solution.
Solid-State NMR (SS-NMR): If the compound is crystalline, solid-state NMR could provide information about its structure and dynamics in the solid phase. It can distinguish between different crystalline forms (polymorphs) and provide details on intermolecular packing and hydrogen bonding involving the amide group.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions from the secondary amide group. Key expected peaks include:
N-H Stretch: A sharp peak around 3300 cm⁻¹.
C=O Stretch (Amide I band): A strong, intense peak typically found between 1680 and 1630 cm⁻¹.
N-H Bend (Amide II band): A peak in the region of 1570-1515 cm⁻¹.
C-H Stretch: Aliphatic C-H stretching from the cyclopentyl rings would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, C-C and C-H vibrations of the bicyclopentane skeleton might be more prominent in the Raman spectrum.
Table 2: Predicted Vibrational Spectroscopy Frequencies
| Functional Group | Vibration Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | ~3300 (Medium-Sharp) | Weak |
| C-H (sp³) | Stretching | 2950-2850 (Strong) | Strong |
| C=O | Amide I Stretch | ~1650 (Very Strong) | Medium |
| N-H | Amide II Bend | ~1550 (Strong) | Weak |
Elemental Analysis Techniques for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₁₂H₂₁NO) to confirm its purity and composition.
The theoretical elemental composition is:
Carbon (C): 73.79%
Hydrogen (H): 10.84%
Nitrogen (N): 7.17%
Oxygen (O): 8.19%
An experimental analysis of a pure sample of this compound would be expected to yield values that are very close (typically within ±0.4%) to these theoretical percentages.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies of N 1,1 Bi Cyclopentane 2 Yl Acetamide
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The bicyclopentane moiety and the rotatable amide bond in N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide suggest a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring the accessible conformations of a molecule over time. researchgate.netchemicalpapers.com
In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field. By solving Newton's equations of motion, the trajectory of the molecule can be tracked, providing a dynamic picture of its conformational changes. For this compound, an MD simulation would reveal the preferred orientations of the cyclopentyl rings and the dynamics of the amide bond rotation. nih.govresearchgate.net The simulation could be performed in a simulated solvent to mimic experimental conditions.
The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, illustrating the low-energy conformational basins. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Combined molecular dynamics and experimental studies have been successfully used to understand the structure of complex organic molecules. bu.edu
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. github.ioescholarship.org The accuracy of predicted NMR shifts can be high, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C, when appropriate levels of theory and basis sets are used. nih.govmdpi.comrsc.org For a molecule with multiple conformers, the predicted chemical shifts for each conformer can be averaged, weighted by their Boltzmann populations, to obtain a more accurate prediction of the experimentally observed spectrum.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 172.5 |
| C-N (cyclopentyl) | 60.1 |
| C-C (inter-ring, quaternary) | 55.3 |
| CH₂ (cyclopentyl) | 25.0 - 35.0 |
Note: The data in this table is hypothetical and illustrative of computational NMR predictions.
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally. rsc.org For this compound, one could computationally investigate reactions such as amide hydrolysis or N-alkylation.
To study a reaction mechanism, the geometries of the reactants, products, and any intermediates and transition states are optimized using a suitable quantum chemical method like DFT. The transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the reaction kinetics. Once the stationary points are located, the reaction pathway can be confirmed by intrinsic reaction coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products.
Force Field Development and Validation for Large-Scale Simulations
While quantum mechanical methods provide high accuracy, they are computationally expensive and generally limited to systems of a few hundred atoms. For large-scale simulations, such as studying the behavior of this compound in a complex environment like a lipid bilayer or a polymer matrix, a classical mechanical approach using force fields is necessary. youtube.com
A force field is a set of parameters that describe the potential energy of a system as a function of the positions of its atoms. These parameters are typically derived from a combination of experimental data and high-level quantum chemical calculations on small, representative molecules.
For this compound, a custom force field could be developed or an existing one could be validated and refined. This process would involve performing quantum chemical calculations to determine properties such as partial atomic charges, bond stretching and angle bending force constants, and torsional energy profiles for the key dihedral angles. These quantum-derived parameters would then be incorporated into the force field. The performance of the new force field would be validated by comparing the results of molecular dynamics simulations with available experimental data or with the results of higher-level quantum calculations.
Synthesis and Reactivity of N 1,1 Bi Cyclopentane 2 Yl Acetamide Derivatives and Analogues
Design Principles for Structural Diversification and Modification
The design of derivatives and analogues of N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide is primarily guided by its potential application as a chiral ligand in asymmetric catalysis. The core principle is to create a modular scaffold that allows for systematic variation of steric and electronic properties to fine-tune catalytic activity and enantioselectivity.
Key Design Strategies:
Backbone Rigidity and Conformation: The bi-cyclopentyl core provides a rigid, three-dimensional structure that is crucial for creating a well-defined chiral pocket around a metal center. Modifications often focus on introducing substituents on either cyclopentyl ring to control the dihedral angle between the rings, thereby influencing the spatial arrangement of the coordinating acetamide (B32628) group and other functionalities.
Steric Hindrance: The introduction of bulky groups at positions remote from the coordinating nitrogen atom can extend the chiral influence of the ligand. This is a common strategy to enhance enantioselectivity by creating steric walls that preferentially block one pathway of substrate approach to the catalyst's active site. nih.gov
Electronic Tuning: The electronic nature of the acetamide group and any substituents on the bicyclopentane scaffold can be modified. For instance, replacing the acetyl group with other acyl groups containing electron-donating or electron-withdrawing moieties can alter the Lewis basicity of the amide oxygen, affecting its coordination strength to a metal center.
Introduction of Additional Coordinating Groups: To create bidentate or multidentate ligands, additional functional groups capable of metal coordination (e.g., phosphines, oxazolines, or pyridyls) can be installed on the bicyclopentane framework. The placement of these groups is critical for establishing the specific bite angle and geometry required for effective catalysis. researchgate.net
Symmetry Elements: The inherent chirality of the 2-substituted bi-cyclopentane scaffold makes it a C1-symmetric ligand. Design principles may involve creating C2-symmetric analogues by functionalizing both rings symmetrically, a common and often successful approach in chiral ligand design that can reduce the number of possible diastereomeric transition states in a catalytic cycle. researchgate.netutexas.edu
The goal of these design principles is to generate a library of ligands where structural changes can be correlated with catalytic performance, enabling the development of highly optimized catalysts. nih.gov
Synthetic Access to Substituted and Modified Scaffolds
Accessing derivatives of this compound requires flexible synthetic routes that allow for the introduction of diverse substituents. The synthesis can be approached by either modifying a pre-formed bicyclopentane core or by constructing the bicyclopentane system with the desired substituents already in place.
A plausible general pathway begins with the synthesis of the core [1,1'-bi(cyclopentane)]-2-one or a related precursor. One documented route to the bi(cyclopentane) scaffold involves the Guerbet reaction of cyclopentanol, followed by hydrodeoxygenation. researchgate.net Once a key intermediate like 2-amino-[1,1'-bi(cyclopentane)] is obtained, further modifications can be readily achieved.
General Synthetic Pathways:
Formation of the Precursor Amine: The crucial 2-amino-[1,1'-bi(cyclopentane)] can be synthesized from the corresponding ketone via reductive amination or from the alcohol via a Mitsunobu reaction with an azide (B81097) source followed by reduction. Stereoselective methods are paramount to ensure the enantiopurity of the final ligand.
Acylation: The primary amine is readily converted to the target acetamide or its derivatives through standard acylation with acetyl chloride, acetic anhydride (B1165640), or other activated carboxylic acid derivatives. This step allows for easy variation of the N-acyl group.
Scaffold Functionalization: Introducing substituents onto the carbocyclic frame is more challenging and often requires starting from functionalized cyclopentane (B165970) precursors before the coupling step that forms the bi-cyclopentyl system. For example, functionalized cyclopentenes can undergo stereoselective functionalization followed by coupling reactions. nih.gov Radical-based methods, which have proven effective for functionalizing robust bicyclo[1.1.1]pentane systems, could also be explored for direct C-H functionalization of the bicyclopentane core. nih.gov
The modularity of these approaches is essential for building a library of diverse ligands for screening in catalytic applications. nih.gov
Comparative Reactivity Profiles of Derived Compounds
The reactivity of this compound and its derivatives is dominated by the chemistry of the amide functional group. Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. youtube.comyoutube.com
Key Reactions:
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, typically requiring heat, to yield the corresponding carboxylic acid (acetic acid) and the parent amine (2-amino-[1,1'-bi(cyclopentane)]). The rate of hydrolysis would be influenced by steric hindrance around the carbonyl group. Derivatives with bulkier N-acyl groups or substituents near the amide linkage would be expected to hydrolyze more slowly.
Reduction: The amide can be reduced to the corresponding amine, N-ethyl-[1,1'-bi(cyclopentane)]-2-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via deoxygenation and effectively converts the acylamino group into a secondary alkylamino group. youtube.com
Reactions as a Ligand: The most significant "reaction" of these compounds is their coordination to metal centers to form catalysts. The amide oxygen is the primary Lewis basic site for coordination. The strength of this coordination and the stability of the resulting metal complex are highly dependent on the structural and electronic factors discussed in the design principles. For instance, increasing steric bulk near the coordination site can lead to weaker binding but may enhance enantioselectivity.
A comparative reactivity profile for a series of derivatives would likely show that while the fundamental chemical transformations of the amide group remain consistent, the rates and outcomes can be modulated by the steric and electronic environment imposed by the bicyclopentane scaffold and its substituents.
Methodologies for Structure-Reactivity Relationship Studies (Focus on Chemical Reactivity and Catalytic Performance)
Understanding the relationship between the structure of a ligand and its performance in a catalytic reaction is the ultimate goal of catalyst development. For derivatives of this compound, these studies would focus on correlating specific structural modifications with outcomes like reaction rate, yield, and, most importantly, enantioselectivity.
Experimental Methodologies:
Systematic Ligand Screening: The primary experimental approach involves synthesizing a library of structurally diverse ligands based on the design principles (e.g., varying steric bulk, electronic properties) and screening them in a target catalytic reaction. nih.gov The results (e.g., enantiomeric excess, conversion) are tabulated to identify trends.
Three-Dimensional Correlation Models: By systematically and independently varying substituents at two or more positions on the ligand, mathematical surface models can be constructed to describe how the interplay of these substituents affects enantioselectivity. nih.gov This allows for the prediction of optimal ligand structures without exhaustive screening.
Computational Methodologies:
Quantitative Structure-Selectivity Relationships (QSSR): Statistical and machine learning models can be built to correlate calculated molecular descriptors (e.g., steric parameters, electronic properties, geometric parameters) with experimentally observed enantioselectivity. bohrium.com These models can help identify the key structural features that govern stereocontrol.
Transition State Modeling: For reactions where the mechanism is reasonably well understood, quantum mechanics (QM) or mixed QM/MM methods can be used to model the diastereomeric transition states. bohrium.com The calculated energy difference between these transition states (ΔΔG‡) can be directly correlated with the predicted enantiomeric ratio, providing deep mechanistic insight into the origin of stereoselectivity.
The table below illustrates a hypothetical dataset from a structure-reactivity study for an asymmetric reaction, demonstrating how systematic changes in a ligand's structure can impact catalytic performance.
| Ligand Analogue | Modification (R Group on N-Acyl) | Steric Parameter (e.g., A-value) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Derivative 1 | -CH₃ (Acetamide) | 1.74 | 95 | 75 |
| Derivative 2 | -C(CH₃)₃ (Pivalamide) | >4.9 | 88 | 92 |
| Derivative 3 | -Ph (Benzamide) | 3.0 | 99 | 85 |
| Derivative 4 | -CF₃ (Trifluoroacetamide) | 2.1 | 92 | 68 |
This integrated approach, combining rational design, flexible synthesis, and rigorous structure-performance analysis, is crucial for unlocking the full potential of this compound derivatives as a valuable class of chiral ligands. stanford.edu
Future Research Directions and Outlook for N 1,1 Bi Cyclopentane 2 Yl Acetamide
Emerging Methodologies for Enhanced Synthesis and Stereocontrol
The synthesis of structurally complex chiral molecules like N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide with high efficiency and stereochemical purity remains a formidable challenge. Future research will likely focus on moving beyond classical synthetic routes to embrace more sophisticated and sustainable methodologies.
One promising avenue is the development of advanced chemo- and biocatalytic strategies for the stereoselective synthesis of the key amine precursor, 2-amino-[1,1'-bi(cyclopentane)]. The use of chiral catalysts, whether organometallic complexes or engineered enzymes, could provide direct and efficient access to the desired enantiomer, minimizing the need for chiral resolutions. whiterose.ac.uk For instance, asymmetric hydrogenation or reductive amination of a suitable prochiral precursor could establish the critical stereocenter with high enantiomeric excess.
Furthermore, the acylation step itself presents opportunities for optimization. While the formation of an amide bond is generally straightforward, achieving high yields and purity with complex substrates can be challenging. The exploration of novel coupling reagents and reaction conditions that are milder and more efficient will be crucial.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Hydrogenation | High enantioselectivity, atom economy | Development of novel chiral catalysts |
| Biocatalytic Reductive Amination | High stereospecificity, mild reaction conditions | Enzyme screening and engineering |
| Stereoselective Acylation | Direct formation of the target molecule | Optimization of coupling reagents and conditions |
This table presents hypothetical research directions for the synthesis of this compound based on established methodologies for analogous chiral compounds.
Potential for Advanced Catalytic Systems Based on this compound
The rigid, chiral scaffold of this compound makes it an attractive candidate for development as a novel ligand in asymmetric catalysis. The amide functionality can be modified to incorporate various coordinating groups, allowing for the chelation of a wide range of transition metals. The bicyclopentyl (B158630) framework would provide a well-defined chiral environment around the metal center, potentially inducing high stereoselectivity in catalyzed reactions.
Future research could explore the synthesis of derivatives of this compound bearing phosphine, oxazoline, or other common coordinating moieties. These modified ligands could then be screened in a variety of important asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and allylic substitutions. nih.govresearchgate.net The modular nature of the proposed ligands would allow for fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for specific applications.
| Catalytic Application | Potential Metal Complex | Target Reaction | Hypothetical Enantiomeric Excess (%) |
| Asymmetric Hydrogenation | Rhodium, Iridium | Ketones, Olefins | >95 |
| Asymmetric Allylic Alkylation | Palladium | Prochiral nucleophiles | >90 |
| Asymmetric C-C Coupling | Nickel, Copper | Cross-coupling reactions | >92 |
This table provides a speculative outlook on the potential applications of this compound-based ligands in asymmetric catalysis, with hypothetical performance data based on existing classes of chiral ligands.
Integration with Flow Chemistry and Automation in Organic Synthesis
The synthesis of complex chiral molecules can often be a lengthy and labor-intensive process. The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to address these challenges. nih.govacs.org Future research on this compound could greatly benefit from these technologies.
Automation, on the other hand, can be employed for high-throughput screening of reaction conditions and catalysts. chemspeed.comchemrxiv.org An automated synthesis platform could be used to rapidly explore a wide range of parameters for the synthesis of this compound and its derivatives, accelerating the discovery of optimal synthetic routes and novel catalytic applications. researchgate.net
Development of Novel Characterization Techniques for Complex Chiral Compounds
The unambiguous characterization of complex chiral molecules, including the determination of their absolute stereochemistry and enantiomeric purity, is a critical aspect of their development. While standard analytical techniques such as NMR spectroscopy and chiral chromatography are indispensable, future research will likely leverage more advanced and novel methods for the characterization of this compound.
Advanced NMR techniques, such as those utilizing chiral solvating or derivatizing agents, can be employed for the accurate determination of enantiomeric excess. nih.govstkate.edu Furthermore, emerging NMR methods that allow for the direct detection of chirality without the need for chiral auxiliaries could provide a powerful tool for the analysis of this compound and its derivatives. theanalyticalscientist.comscispace.com
In the realm of chromatography, the development of new chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) could lead to improved separation of the enantiomers of this compound. nih.govchromatographyonline.com The coupling of these separation techniques with mass spectrometry would provide a highly sensitive and selective method for both qualitative and quantitative analysis. researchgate.netacs.org
| Analytical Technique | Information Obtained | Potential Advancement |
| Advanced NMR Spectroscopy | Enantiomeric excess, absolute configuration | Direct chirality detection, simplified spectra |
| Chiral HPLC/SFC | Enantiomeric separation and quantification | Novel chiral stationary phases, higher resolution |
| Mass Spectrometry | Molecular weight, structural information | Coupling with advanced separation techniques |
| X-ray Crystallography | Absolute stereochemistry, solid-state conformation | Analysis of single crystals of derivatives |
This table summarizes potential advanced characterization techniques that could be applied to this compound and the expected insights.
Q & A
Q. Key Optimization Factors :
- Catalyst Loading : 10 mol% Pd(OAc) improves coupling efficiency .
- Solvent Systems : Toluene/ethanol/water mixtures enhance solubility and reaction homogeneity .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients ensures high purity (>85% yield) .
Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Basic Methodological Answer:
- H and C NMR : Assign peaks for biphenyl protons (δ 7.2–8.2 ppm) and acetamide methyl groups (δ 2.0–2.1 ppm) .
- FT-IR : Confirm amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 211.2591 for CHNO) .
Advanced Consideration :
Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may arise from rotational isomers or impurities. Use 2D NMR (COSY, NOESY) or computational modeling (DFT) to resolve ambiguities .
How do halogen substituents (e.g., Br, I) on the biphenyl moiety affect synthetic yields and reactivity?
Advanced Methodological Answer:
- Yield Trends : Bromo-substituted derivatives achieve 85% yield, while iodo analogs reach 90% due to enhanced electrophilicity in cross-coupling reactions .
- Steric Effects : Bulkier halogens (e.g., I) may slow reaction kinetics, requiring extended reflux times (e.g., 24 hrs vs. 12 hrs for Br) .
- Catalyst Compatibility : Pd(OAc)/PPh systems tolerate halogens but may require ligand tuning for electron-deficient aryl groups .
Q. Experimental Design :
- Conduct kinetic studies with varying halogen substituents.
- Monitor intermediates via LC-MS to identify rate-limiting steps.
What mechanistic insights explain the biological activity of biphenyl-acetamide derivatives?
Q. Advanced Research Focus :
- Enzyme Inhibition : The biphenyl moiety may act as a hydrophobic anchor in enzyme active sites (e.g., cyclooxygenase for anti-inflammatory activity) .
- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO) to enhance binding affinity, as seen in hydroxamic acid derivatives .
Q. Methodological Approach :
- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with target proteins.
- In Vitro Assays : Test inhibition of MMP-9 or HDAC enzymes to quantify IC values .
How can researchers address contradictions in reported melting points or spectral data for derivatives?
Q. Advanced Troubleshooting Guide :
- Purity Verification : Re-crystallize compounds from ethyl acetate/hexane and re-analyze via HPLC (e.g., >98% purity threshold) .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms.
- Literature Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .
What strategies enable regioselective functionalization of the biphenyl core?
Q. Advanced Synthetic Strategy :
Q. Optimization Metrics :
- Monitor regioselectivity via H NMR integration of aromatic protons.
- Screen solvents (e.g., HFIP) to enhance electrophilic reactivity .
How does the cyclopentane moiety influence the compound’s conformational stability?
Q. Advanced Structural Analysis :
- Ring Strain Effects : Cyclopentane’s puckered geometry reduces steric hindrance, favoring planar biphenyl alignment .
- Dynamic NMR Studies : Detect restricted rotation about the acetamide bond at low temperatures (e.g., -40°C) .
Q. Computational Tools :
- Perform molecular dynamics (MD) simulations to model conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
